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Abstract: The emergence of Zika virus (ZIKV) as a global health concern has underscored the

need for a deeper understanding of its molecular biology to develop effective antiviral

strategies. The Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) method

provides a powerful approach to elucidate the in-vivo RNA structure and interactions of the

ZIKV genome within infected host cells. This document provides detailed application notes and

protocols for applying the COMRADES method to study ZIKV RNA, enabling the identification

of critical RNA structures and host-virus RNA interactions that can serve as novel therapeutic

targets.

Introduction to COMRADES Technology
The COMRADES method is a high-throughput sequencing technique designed to capture

RNA-RNA interactions within living cells.[1][2] It utilizes a psoralen-based crosslinking agent

that intercalates into RNA duplexes and, upon UV irradiation, forms covalent bonds between

interacting RNA strands.[1][3] These crosslinked RNA hybrids are then isolated, ligated, and

sequenced, allowing for the identification of both intramolecular (RNA structure) and

intermolecular (RNA-RNA interactions) contacts. A key innovation of COMRADES is the use of

a clickable azide-modified psoralen, which facilitates two effective affinity purification steps,

leading to a high yield of chimeric reads that represent RNA interactions.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15558944?utm_src=pdf-interest
https://www.researchgate.net/publication/327573002_COMRADES_determines_in_vivo_RNA_structures
https://pubmed.ncbi.nlm.nih.gov/30202058/
https://www.researchgate.net/publication/327573002_COMRADES_determines_in_vivo_RNA_structures
https://pubmed.ncbi.nlm.nih.gov/28365456/
https://www.researchgate.net/publication/327573002_COMRADES_determines_in_vivo_RNA_structures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application of COMRADES to Zika Virus RNA
The single-stranded RNA genome of Zika virus is known to fold into complex secondary and

tertiary structures that are crucial for its replication, translation, and evasion of the host immune

system.[4][5] Furthermore, the ZIKV RNA genome interacts with a variety of host cell RNAs,

including non-coding RNAs (ncRNAs), to modulate viral replication and pathogenesis.[2][5]

The COMRADES method has been successfully applied to determine the complete in-vivo

secondary structure of the ZIKV genome in infected human cells.[1][6] This has revealed the

dynamic nature of the viral RNA, which exists as an ensemble of conformations.[1] Importantly,

COMRADES has also identified numerous interactions between the ZIKV RNA and host

ncRNAs, such as microRNAs (miRNAs), highlighting potential mechanisms of viral

manipulation of host cellular processes.[1][2]

Key Findings from COMRADES Analysis of Zika
Virus RNA
Application of the COMRADES method to ZIKV-infected cells has yielded several key insights:

Dynamic Genome Structure: The ZIKV RNA genome is not static but exists in multiple

conformations within the host cell, including both linear and circular forms.[7][8] COMRADES

has enabled the mapping of long-range interactions responsible for genome cyclization, a

critical step in flavivirus replication.[1]

Host ncRNA Interactions: The ZIKV genome engages in specific interactions with a variety of

human non-coding RNAs.[1][2] A notable example is the interaction with miR-21, a

microRNA that has been shown to be pro-viral for other flaviviruses like Dengue virus.[1][3]

[9]

Identification of Novel Structural Elements: COMRADES has confirmed the presence of

known functional RNA structures in the ZIKV genome and has also identified novel,

previously uncharacterized structural elements that may play important roles in the viral life

cycle.[1]

Quantitative Data Summary
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The following tables summarize the quantitative data typically obtained from a COMRADES

experiment on Zika virus RNA, based on published studies.[1][6]

Data Metric COMRADES Experiment Control (No Crosslinking)

Total Sequencing Reads ~200 million ~200 million

Chimeric Reads (RNA-RNA

interactions)
> 1.7 million ~4-fold lower

Percentage of Chimeric Reads High Low

Interaction Type Description Key Findings

Intra-viral Interactions
Interactions within the ZIKV

genome

Reveals secondary and tertiary

structures, including cyclization

loops.

Inter-viral Interactions
Interactions between different

ZIKV genomes

Suggests potential for viral

genome dimerization.[6]

Host-Virus Interactions
Interactions between ZIKV

RNA and host RNAs

Identifies interactions with

miRNAs (e.g., miR-21), tRNAs,

and other ncRNAs.[1][2]

Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for applying the COMRADES

method to study Zika virus RNA in cell culture.

Experimental Workflow Diagram

In Vivo Steps In Vitro Steps In Silico Analysis

1. Cell Culture &
ZIKV Infection

2. Psoralen
Crosslinking 3. RNA Extraction 4. RNA Fragmentation 5. First Enrichment

(Biotin Pulldown) 6. Proximity Ligation 7. Reverse
Crosslinking

8. Second Enrichment
(Biotin Pulldown) 9. Library Preparation 10. Deep Sequencing 11. Data Processing

(Adapter trimming, etc.)
12. Chimeric Read

Identification
13. Interaction Analysis &

Structure Modeling
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COMRADES experimental workflow for Zika virus RNA analysis.

Detailed Experimental Protocols
1. Cell Culture and Zika Virus Infection

Cell Line: Human cell lines susceptible to Zika virus infection, such as Huh7 or A549 cells.

Virus Strain: A well-characterized Zika virus strain (e.g., PRVABC59).

Infection: Infect cells at a multiplicity of infection (MOI) of 1-5.

Incubation: Incubate infected cells for 24-48 hours post-infection to allow for viral replication.

2. In Vivo Psoralen Crosslinking

Reagent: Psoralen-TEG-Azide (e.g., from Berry & Associates).

Procedure:

Wash infected cells with phosphate-buffered saline (PBS).

Incubate cells with 100-200 µg/mL of Psoralen-TEG-Azide in PBS for 10-15 minutes at

37°C.

Place the cells on ice and irradiate with 365 nm UV light for 10-20 minutes in a UV

crosslinker.

3. Total RNA Extraction

Lyse the crosslinked cells and extract total RNA using a standard method, such as TRIzol

reagent or a commercial RNA extraction kit.

4. RNA Fragmentation

Fragment the extracted RNA to an average size of 100-200 nucleotides using chemical or

enzymatic methods.
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5. First Enrichment of Crosslinked RNA

This step utilizes the azide group on the psoralen for biotinylation via click chemistry.

Perform a click reaction to attach a biotin moiety to the azide group on the psoralen-

crosslinked RNA.

Enrich for biotinylated RNA using streptavidin-coated magnetic beads.

6. Proximity Ligation

Ligate the ends of the crosslinked RNA fragments together using T4 RNA ligase. This

creates a single chimeric RNA molecule from the two interacting fragments.

7. Reversal of Crosslinking

Reverse the psoralen crosslinks by irradiating the sample with 254 nm UV light.

8. Second Enrichment of Chimeric RNA

Perform a second round of enrichment using streptavidin beads to specifically isolate the

ligated chimeric RNA molecules.

9. Library Preparation for Deep Sequencing

Prepare a cDNA library from the enriched chimeric RNA using a standard library preparation

kit for next-generation sequencing (e.g., Illumina).

10. Deep Sequencing

Sequence the prepared library on a high-throughput sequencing platform.

Computational Analysis Protocol
11. Data Processing

Adapter Trimming: Remove adapter sequences from the raw sequencing reads using tools

like Cutadapt.
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Read Merging: Merge paired-end reads into single reads using a tool like PEAR.

Duplicate Removal: Remove PCR duplicates based on unique molecular identifiers (UMIs) if

they were used during library preparation.

12. Chimeric Read Identification

Use a specialized bioinformatics pipeline, such as hyb, to identify and map chimeric reads.

[10]

Mapping: The hyb pipeline typically uses an aligner like Bowtie2 to map the reads to a

combined reference transcriptome containing both the human and Zika virus genomes.

Chimera Calling:hyb identifies reads that map to two different locations as chimeric and

reports the coordinates of the interacting fragments. A potential command could be:

13. Interaction Analysis and Structure Modeling

Analyze the identified chimeric reads to generate RNA-RNA interaction maps.

Use the interaction data as constraints for RNA secondary structure prediction algorithms

(e.g., RNAstructure, ViennaRNA) to model the in-vivo structure of the Zika virus RNA

genome.

Signaling Pathway and Logical Relationships
The interaction between the Zika virus RNA and host miR-21, as identified by COMRADES,

represents a potential mechanism for viral manipulation of the host cell. The following diagram

illustrates the hypothesized signaling pathway.
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Hypothesized pathway of ZIKV RNA and miR-21 interaction.

This pathway suggests that the Zika virus RNA may interact with the miR-21-loaded RISC

complex.[11][12] This interaction could potentially sequester miR-21, preventing it from

repressing its normal host target mRNAs. Some of these host targets may have antiviral

functions, and their de-repression could lead to an environment more favorable for viral

replication. Alternatively, the interaction might directly recruit cellular factors to the viral RNA

that promote its stability or translation.[9]

Conclusion
The COMRADES method offers a robust and powerful platform for investigating the in-vivo

RNA biology of Zika virus. By providing a detailed snapshot of the viral RNA structurome and
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interactome, COMRADES can uncover novel regulatory mechanisms and identify promising

new targets for the development of antiviral therapeutics. The protocols and application notes

provided here serve as a comprehensive guide for researchers aiming to apply this cutting-

edge technology to combat the threat of Zika virus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Revealing the Zika Virus RNA Interactome: Application
of the COMRADES Method]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15558944#applying-the-comrades-method-to-study-
zika-virus-rna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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